molecular formula C20H15ClN4OS B2480497 3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114945-12-8

3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No. B2480497
CAS RN: 1114945-12-8
M. Wt: 394.88
InChI Key: KVQZMQNAZNMGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a useful research compound. Its molecular formula is C20H15ClN4OS and its molecular weight is 394.88. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of similar compounds have been conducted, which can provide insights into the potential applications of the specific compound . For instance, Kosolapova et al. (2013) studied the synthesis of derivatives involving reactions with different nitrogen-containing binucleophilic agents, highlighting the versatility of these compounds in chemical synthesis (Kosolapova et al., 2013).

Interaction with Biological Receptors

  • Some derivatives of pyridazines have been examined for their interaction with biological receptors. For example, Barlin et al. (1997) explored the interaction of imidazo[1,2-b]pyridazines with central and mitochondrial benzodiazepine receptors, suggesting a potential pharmacological application (Barlin et al., 1997).

Pharmacological Evaluation and Molecular Docking

  • The pharmacological evaluation and molecular docking studies of similar compounds, as conducted by Siddiqui et al. (2014), have been aimed at identifying potential antibacterial agents and enzyme inhibitors. This research suggests the potential application of these compounds in the development of new drugs (Siddiqui et al., 2014).

Synthesis of Heterocycles

  • Research by Zohdi et al. (1997) on the synthesis of various heterocycles, including pyridazine derivatives, underlines the compound’s significance in the creation of diverse chemical structures which can have multiple applications in material science and pharmaceuticals (Zohdi et al., 1997).

Antimicrobial Activity

  • The antimicrobial activity of pyridazine derivatives has been studied, as seen in the work of El-Mariah et al. (2006). Such research points to the potential use of these compounds in developing new antibacterial agents (El-Mariah et al., 2006).

Structural Characterization and DFT Calculations

  • Sallam et al. (2021) conducted a study involving the synthesis, structural analysis, and density functional theory (DFT) calculations on pyridazine analogs, highlighting their importance in medicinal chemistry (Sallam et al., 2021).

properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-13-4-2-6-15(10-13)20-22-18(26-25-20)12-27-19-9-8-17(23-24-19)14-5-3-7-16(21)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQZMQNAZNMGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.